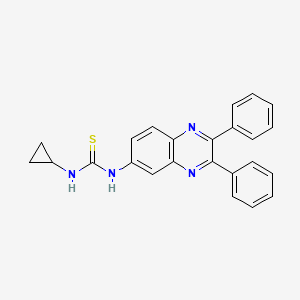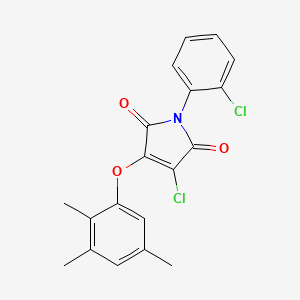
1-(3-methoxybenzyl)-4-(5-pyrimidinylcarbonyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxybenzyl)-4-(5-pyrimidinylcarbonyl)-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as MBPCP and is known to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of MBPCP is not fully understood. However, it is known to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. MBPCP has been found to enhance the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission. This may explain its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
MBPCP has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. MBPCP has also been found to increase the levels of GABA in the brain, resulting in increased inhibitory neurotransmission. This may explain its anticonvulsant effects. Furthermore, MBPCP has been found to protect neurons from oxidative stress and prevent cell death in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using MBPCP in lab experiments is its ability to modulate the GABA-A receptor, which is involved in the regulation of neuronal excitability. This makes it a useful tool for studying the mechanisms underlying various neurological disorders. However, one of the limitations of using MBPCP is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on MBPCP. One area of interest is its potential use in the treatment of epilepsy and other neurological disorders. MBPCP has been found to have anticonvulsant properties in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as an anti-inflammatory agent. MBPCP has been shown to reduce inflammation in animal models, and further research is needed to determine its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to determine the exact mechanism of action of MBPCP and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of MBPCP involves the reaction of 3-methoxybenzyl chloride with 4-(5-pyrimidinylcarbonyl)-2-piperazinone in the presence of a base. The resulting product is then purified through recrystallization to obtain pure MBPCP. This synthesis method has been used by various researchers to obtain MBPCP for their experiments.
Scientific Research Applications
MBPCP has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anticonvulsant, and neuroprotective properties. MBPCP has been shown to inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models. It has also been found to have anticonvulsant effects in animal models of epilepsy. Furthermore, MBPCP has been shown to protect neurons from oxidative stress and prevent cell death in animal models of neurodegenerative diseases.
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(pyrimidine-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-15-4-2-3-13(7-15)10-20-5-6-21(11-16(20)22)17(23)14-8-18-12-19-9-14/h2-4,7-9,12H,5-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBRFRXWBBTYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2=O)C(=O)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156133.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5156135.png)
![isopropyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5156143.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156148.png)
![3-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]amino}-1-propanol hydrochloride](/img/structure/B5156154.png)
![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)

![N-phenyl-2-(spiro[2.3]hex-1-ylcarbonyl)hydrazinecarboxamide](/img/structure/B5156198.png)

![methyl 7-(2-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5156216.png)

![N-[3-(1,3-benzothiazol-2-ylthio)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5156227.png)
![N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5156232.png)